An In-depth Technical Guide to (S)-2-(Methylamino)-2-phenylethanol Hydrochloride
An In-depth Technical Guide to (S)-2-(Methylamino)-2-phenylethanol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of (S)-2-(Methylamino)-2-phenylethanol hydrochloride (CAS No. 1810074-71-5).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the physicochemical characteristics, synthesis, analytical methodologies, and safety considerations associated with this chiral amino alcohol hydrochloride salt. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity. By consolidating critical data and procedural insights, this whitepaper serves as an essential resource for the effective handling, characterization, and application of this compound in a research and development setting.
Chemical Identity and Physicochemical Properties
(S)-2-(Methylamino)-2-phenylethanol hydrochloride is a chiral compound featuring a secondary amine and a primary alcohol.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in various experimental and formulation contexts.[2] The presence of the amine group confers basic properties to the parent molecule.[2]
The core structure consists of a phenylethanol backbone with a methylamino group at the second carbon position. The "(S)" designation specifies the stereochemistry at the chiral center, which is crucial for its interaction with other chiral molecules, such as biological receptors.
Table 1: Physicochemical Properties of (S)-2-(Methylamino)-2-phenylethanol Hydrochloride
| Property | Value | Source |
| CAS Number | 1810074-71-5 | [1] |
| Molecular Formula | C₉H₁₄ClNO | [1] |
| Molecular Weight | 187.67 g/mol | [1] |
| IUPAC Name | (S)-2-(methylamino)-2-phenylethan-1-ol hydrochloride | [1] |
| Synonyms | (S)-b-(Methylamino)benzeneethanol HCl | [1] |
| Appearance | White to off-white crystalline solid (typical for similar amine hydrochlorides) | [2] |
| Solubility | Soluble in water and alcohol (typical for hydrochloride salts) | [2] |
Basicity, pKa, and Salt Formation
The hydrochloride salt is formed by reacting the basic free amine with hydrochloric acid (HCl). This acid-base reaction is a standard and highly efficient method to convert a potentially oily or poorly soluble free base into a stable, crystalline, and water-soluble solid.[2] This conversion is paramount for pharmaceutical applications, improving handling, stability, and bioavailability.
Caption: Acid-base reaction forming the hydrochloride salt.
Synthesis and Purification Overview
The synthesis of chiral amino alcohols like (S)-2-(Methylamino)-2-phenylethanol often involves stereoselective methods to ensure high enantiomeric purity. A common and logical approach is the reductive amination of a suitable keto-alcohol precursor, such as 2-hydroxyacetophenone.
The rationale for this pathway is its efficiency and control over stereochemistry. By using a chiral reducing agent or a chiral catalyst, the ketone can be selectively reduced to the desired (S)-alcohol. Subsequent reaction with methylamine and a reducing agent would yield the target secondary amine.
General Synthetic Workflow
The following diagram illustrates a plausible, high-level workflow for the synthesis and purification of the final hydrochloride salt.
Caption: General workflow for synthesis and quality control.
Analytical Methodologies for Quality Control
Ensuring the identity, purity, and enantiomeric excess of (S)-2-(Methylamino)-2-phenylethanol hydrochloride is critical. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[3][4]
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is chosen for its versatility and wide applicability in analyzing polar to moderately nonpolar compounds.[3][4] A C18 column is a robust choice for the initial separation of the main compound from potential impurities.[3] For confirming enantiomeric purity, a specialized chiral column is mandatory. UV detection is suitable as the phenyl group provides a strong chromophore for sensitive detection around 254 nm.[3]
Detailed Experimental Protocol: RP-HPLC for Purity Assessment
This protocol is a self-validating system designed to provide a reliable assessment of chemical purity.
Objective: To determine the purity of (S)-2-(Methylamino)-2-phenylethanol hydrochloride by RP-HPLC with UV detection.
Instrumentation & Materials:
-
HPLC system with binary or quaternary pump, autosampler, column oven, and UV/Vis detector.[3]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
(S)-2-(Methylamino)-2-phenylethanol hydrochloride reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ortho-phosphoric acid.
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Ortho-phosphoric acid, adjusted to pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Methanol:Water.[5]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
Procedure:
-
System Suitability Test (SST):
-
Prepare a standard solution of the reference compound at approximately 400 µg/mL in diluent.[5]
-
Inject the standard solution six consecutive times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This validates that the chromatographic system is performing with adequate precision and peak shape.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (S)-2-(Methylamino)-2-phenylethanol hydrochloride sample into a 25 mL volumetric flask.[5]
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.[5]
-
Dilute to the mark with diluent and mix thoroughly to achieve a nominal concentration of 400 µg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the prepared sample solution in duplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent, excluding any peaks from the blank and peaks below a reporting threshold (e.g., 0.05%).
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100.
-
Caption: Self-validating analytical workflow for HPLC purity testing.
Safety, Handling, and Storage
As a research chemical, (S)-2-(Methylamino)-2-phenylethanol hydrochloride requires careful handling in a controlled laboratory environment. Safety data for the exact compound is limited, but based on structurally similar compounds like 2-phenylethylamine hydrochloride, appropriate precautions can be inferred.[6]
Hazard Statements (Anticipated):
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[7][9]
-
Spill Response: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[7][8]
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][9]
-
Conclusion
(S)-2-(Methylamino)-2-phenylethanol hydrochloride is a chiral chemical entity whose utility in research and development is predicated on a thorough understanding of its fundamental properties. Its basicity, conferred by the secondary amine, allows for the formation of a stable and soluble hydrochloride salt. Proper characterization, particularly via a validated HPLC method, is essential to ensure chemical and enantiomeric purity. Adherence to stringent safety protocols is mandatory for its handling. This guide provides the foundational knowledge and practical methodologies required for scientists to confidently and safely incorporate this compound into their research endeavors.
References
- Flinn Scientific. (2016). 2-Phenylethanol SDS (Safety Data Sheet).
- AiFChem. (n.d.). (S)-2-(Methylamino)-2-phenylethanol hydrochloride.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylethanol.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-(Methylamino)ethanol.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Phenylethanol.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.
- Bulletin of Environment, Pharmacology and Life Sciences. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection.
- AK Scientific, Inc. (n.d.). 2-Phenylethylamine HCl Safety Data Sheet.
- CymitQuimica. (n.d.). 2-Phenylethylamine hydrochloride.
- Academic Journals. (n.d.). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide.
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